6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
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Overview
Description
6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile is a complex organic compound with a unique structure that includes an isothiochromene core, multiple nitrile groups, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiochromene core, followed by the introduction of the nitrile groups and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
6-Amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiochromene derivatives and molecules with multiple nitrile groups. Examples include:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Diazine alkaloids (e.g., pyridazine, pyrimidine, pyrazine)
Uniqueness
What sets 6-amino-8-[4-(propan-2-yl)phenyl]-3,7,8,8a-tetrahydro-1H-isothiochromene-5,7,7-tricarbonitrile apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
6-amino-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C21H20N4S/c1-13(2)14-3-5-15(6-4-14)19-18-10-26-8-7-16(18)17(9-22)20(25)21(19,11-23)12-24/h3-7,13,18-19H,8,10,25H2,1-2H3 |
InChI Key |
DOQZLYHJAPRIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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